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Compound of Interest

Compound Name: 4,8-Dimethylquinolin-2-ol

Cat. No.: B188844

CAS Number: 5349-78-0

Structure:

Figure 1. Chemical Structure of 4,8-Dimethylquinolin-2-ol
Synonyms: 4,8-dimethyl-2(1H)-quinolinone, 4,8-dimethyl-2-hydroxyquinoline

This technical guide provides an in-depth overview of 4,8-Dimethylquinolin-2-ol, consolidating
available data on its physicochemical properties, synthesis, and potential biological activities.
This document is intended for researchers, scientists, and professionals in the field of drug
development and medicinal chemistry.
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Physicochemical and Safety Data

While comprehensive experimental data for 4,8-Dimethylquinolin-2-ol is limited, the following
tables summarize the available information. Physicochemical properties for the closely related
compound 4,8-dimethylquinoline are also provided for comparative purposes, as specific
experimental data for the title compound, beyond its melting point, is not readily available in the
literature.

Table 1: Physicochemical Properties of 4,8-Dimethylquinolin-2-ol

Property Value Source
CAS Number 5349-78-0

Molecular Formula C11H11NO

IUPAC Name 4,8-dimethyl-1H-quinolin-2-one

Melting Point 219-221°C

Purity 95%

Physical Form Solid

Table 2: Predicted Physicochemical Properties of the Related Compound 4,8-Dimethylquinoline

Property Value Source
Molecular Weight 157.2117 g/mol [1]
Monoisotopic Molecular

Weight 157.089149357 Da [1]
Water Solubility 0.67 g/L [1]

logP 2.99 [1]

pKa (Strongest Basic) 5.33 [1]
Polar Surface Area 12.89 A2 [1]
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Table 3: Safety Information for 4,8-Dimethylquinolin-2-ol

Category Information Source
GHS Pictogram GHSO07 (Exclamation Mark)
Signal Word Warning

H302 (Harmful if swallowed),
Hazard Codes H312 (Harmful in contact with
skin), H332 (Harmful if inhaled)

P261, P264, P270, P271,
P280, P301 + P312 + P330,
P302 + P352 + P312, P304 +
P340 + P312, P363, P501

Precautionary Statements

Synthesis of 4,8-Dimethylquinolin-2-ol

While a specific detailed protocol for the synthesis of 4,8-Dimethylquinolin-2-ol is not explicitly
available, a plausible and efficient method is the Knorr cyclization of a (3-keto anilide.[2] This
classic reaction involves the acid-catalyzed intramolecular cyclization of a 3-keto anilide to form
the corresponding quinolin-2-one.

Proposed Experimental Protocol: Knorr Cyclization

Starting Materials:

e N-(2-methylphenyl)-3-oxobutanamide

e Polyphosphoric acid (PPA) or concentrated sulfuric acid
Procedure:

o To the N-(2-methylphenyl)-3-oxobutanamide in a round-bottom flask, add an excess of
polyphosphoric acid (approximately 10-20 times the weight of the anilide).

o The mixture is heated to approximately 80-100°C with vigorous stirring until the reaction is
complete (monitored by TLC). The reaction time is typically between 1.5 to 3 hours.[2]
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o After completion, the reaction mixture is cooled to room temperature and then carefully
poured into a beaker of ice water.

» The resulting precipitate is collected by vacuum filtration and washed thoroughly with water
until the filtrate is neutral.

» The crude product can be purified by recrystallization from a suitable solvent such as ethanol
or a mixture of ethanol and water to yield pure 4,8-Dimethylquinolin-2-ol.
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Proposed Synthesis Workflow
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A proposed workflow for the synthesis of 4,8-Dimethylquinolin-2-ol.

Potential Biological Activities and Experimental
Protocols
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The quinoline and quinolin-2-one scaffolds are present in a wide range of biologically active
compounds, exhibiting antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[3]
[4] Although no specific biological data has been reported for 4,8-Dimethylquinolin-2-ol, it is a
promising candidate for biological screening.

Proposed Biological Screening Protocol: Cytotoxicity
Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
method used to assess cell viability and is a common initial screening for potential anticancer
compounds.[5]

Materials:

e Human cancer cell lines (e.g., HepG2 - liver carcinoma, MCF-7 - breast adenocarcinoma)
e Complete cell culture medium (e.g., DMEM with 10% FBS)

¢ 4,8-Dimethylquinolin-2-ol stock solution (in DMSO)

e MTT solution (5 mg/mL in PBS)

e Solubilization buffer (e.g., DMSO or a solution of SDS in HCI)

e 96-well microplates

Procedure:

o Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per
well and incubate for 24 hours to allow for cell attachment.

o Compound Treatment: Treat the cells with various concentrations of 4,8-Dimethylquinolin-
2-ol (typically ranging from 0.1 to 100 uM) and a vehicle control (DMSO). Incubate for 48-72
hours.

o MTT Addition: After the incubation period, add MTT solution to each well and incubate for
another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the
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yellow MTT to purple formazan crystals.

e Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

» Absorbance Measurement: Measure the absorbance of each well at 570 nm using a
microplate reader.

» Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the ICso (half-maximal inhibitory concentration) value.

Hypothetical Biological Screening Workflow
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A hypothetical workflow for the biological screening of 4,8-Dimethylquinolin-2-ol.
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Potential Signaling Pathways

Many quinoline derivatives exert their anticancer effects by interacting with key signaling
pathways involved in cell proliferation, survival, and apoptosis. For instance, some quinolin-4-
one derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) such as the
Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor
(VEGFR). Inhibition of these kinases can disrupt downstream signaling cascades like the
PISK/AKT/mTOR pathway, which is crucial for tumor growth and survival.[6]

Potential Signaling Pathway Inhibition

Inhibition PI3K ( AKT HmTORH j

Click to download full resolution via product page

A potential signaling pathway that could be targeted by 4,8-Dimethylquinolin-2-ol.

Conclusion

4,8-Dimethylquinolin-2-ol is a quinolin-2-one derivative with potential for biological activity,
given the known pharmacological properties of this class of compounds. While experimental
data specific to this molecule is limited, this guide provides a framework for its synthesis and
biological evaluation based on established methods for related structures. Further research is
warranted to fully characterize its physicochemical properties and explore its therapeutic
potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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